molecular formula C18H26N4O2S B2917791 N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422533-07-1

N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide

Cat. No. B2917791
M. Wt: 362.49
InChI Key: JIWAWFYSPJFGTO-UHFFFAOYSA-N
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Description

Quinazoline derivatives have been studied for their diverse range of biological properties . They have been designed and synthesized for their potential anti-angiogenesis activities . Cytotoxicity assays indicated that most of these compounds displayed similar cytotoxicity against tumor cells .


Synthesis Analysis

A series of novel N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Chemical Reactions Analysis

Quinazolinone derivatives have been synthesized and evaluated in vitro for their antiproliferative activity . The chemical reactions of 4(3H)-quinazolinone derivatives and the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, structurally related to N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide, have been extensively studied for their anticancer properties. For example, substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments have shown significant cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. The structure-activity relationship (SAR) analysis indicates the importance of specific substitutions for enhancing anticancer efficacy (Kovalenko et al., 2012).

Synthesis and Biological Activity

The synthesis and evaluation of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated the compounds' anticancer and antibacterial activities. Compound 4.10, in particular, showed pronounced anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Anti-ulcerogenic and Anti-ulcerative Colitis Activity

Quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated curative activity in acetic acid-induced ulcer models and were significantly more effective than standard drugs in reducing ulcerative parameters, with no reported side effects on liver and kidney functions upon prolonged administration (Alasmary et al., 2017).

Analgesic Activity

The synthesis and analgesic activity of quinazolinone derivatives have been explored, revealing that these compounds exhibit significant analgesic activity, potentially offering new avenues for pain management research (Osarodion, 2023).

Structural Aspects for Drug Design

Research on the structural aspects and properties of salt and inclusion compounds of quinazoline-based amides provides valuable insights for drug design, highlighting the importance of molecular structure in determining biological activity and drug efficacy (Karmakar et al., 2007).

properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S/c1-13(2)8-9-19-16(23)12-25-18-21-15-7-5-4-6-14(15)17(22-18)20-10-11-24-3/h4-7,13H,8-12H2,1-3H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWAWFYSPJFGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopentyl-2-((4-((2-methoxyethyl)amino)quinazolin-2-yl)thio)acetamide

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